Tuyaux

Vue d'ensemble

Description

Applications De Recherche Scientifique

1,4-Piperazinediethanesulfonic acid is extensively used in scientific research due to its buffering capabilities. Some of its applications include:

Chemistry: Used as a buffering agent in various chemical reactions to maintain a stable pH.

Biology: Commonly used in cell culture media to stabilize pH, enzyme assays, and protein purification processes.

Medicine: Employed in electrophoresis and electron microscopy to maintain pH stability during experiments.

Industry: Utilized in the preparation of biological buffers for various industrial applications.

Méthodes De Préparation

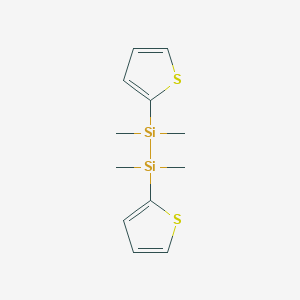

The preparation of 1,4-piperazinediethanesulfonic acid involves several steps. Initially, piperazine, methanol, copper powder, and dichloroethane are combined in a three-necked flask and heated to reflux. A sodium hydroxide-methanol solution is then slowly added, and the mixture is allowed to react for four hours. Water is added, and the solution is heated to 95°C. Sodium sulfite and additional water are introduced, and the reaction is maintained for six hours. The resulting mixture is filtered, and the filtrate is cooled to room temperature. Concentrated hydrochloric acid is added to adjust the pH to 1-2, forming a filter cake. This cake is dissolved in pure water and sodium hydroxide, followed by filtration to obtain a second filtrate. The pH is adjusted to 2-3 with concentrated hydrochloric acid, stirred for ten minutes, and filtered again to yield a second filter cake, which is dried at 70-80°C .

Analyse Des Réactions Chimiques

1,4-Piperazinediethanesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not commonly reported.

Reduction: Reduction reactions are less common for this compound.

Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions: Reagents such as sodium hydroxide, hydrochloric acid, and methanol are commonly used in its reactions. Conditions often involve controlled temperatures and pH adjustments.

Major Products: The major products depend on the specific reactions and conditions applied.

Mécanisme D'action

The primary mechanism by which 1,4-piperazinediethanesulfonic acid exerts its effects is through its buffering capacity. It helps maintain a stable pH by neutralizing small amounts of added acid or base, thus preventing significant pH changes. This is particularly important in biological systems where pH stability is crucial for maintaining enzyme activity and overall cellular function .

Comparaison Avec Des Composés Similaires

1,4-Piperazinediethanesulfonic acid is often compared with other buffering agents such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). While both compounds serve as effective buffers, 1,4-piperazinediethanesulfonic acid is unique in its insolubility in water, making it ideal for metal ion-containing buffer solutions, especially in protein purification processes. Other similar compounds include MES (2-(N-morpholino)ethanesulfonic acid) and MOPS (3-(N-morpholino)propanesulfonic acid), each with its specific buffering range and applications .

Propriétés

IUPAC Name |

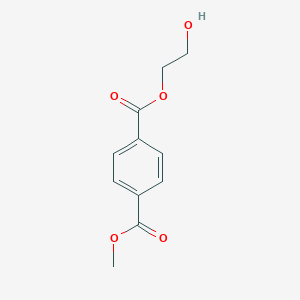

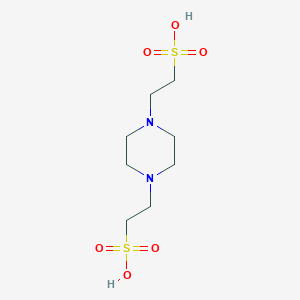

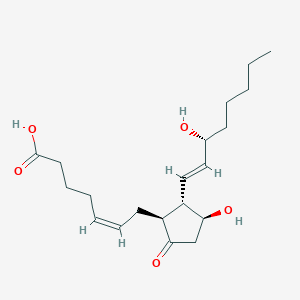

2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O6S2/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16/h1-8H2,(H,11,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPYMWDTONKSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10010-67-0 (hydrochloride salt) | |

| Record name | PIPES | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8063965 | |

| Record name | 1,4-Piperazinediethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | PIPES | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5625-37-6 | |

| Record name | 1,4-Piperazinediethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PIPES | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPES | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Piperazinediethanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinediethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(piperazine-1,4-diyl)bis(ethanesulphonic) acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPES | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G502H79V6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some common materials used in pipe manufacturing, and how does their microstructure influence corrosion resistance?

A1: Pipes are manufactured from various materials, including steel, polyethylene (PE), and glass fiber-reinforced polymers. Research has shown that microstructure significantly impacts corrosion resistance. For instance, ferrite-pearlite steel, commonly used for pump-compressor pipes, exhibits higher corrosion resistance in carbon dioxide environments compared to traditionally quenched and tempered steel. [] This enhanced resistance is attributed to the specific arrangement of ferrite and pearlite phases within the steel microstructure.

Q2: How does the choice of mandrel material affect the forming force and wall thickness changes during the rotary draw bending process of thin-walled pipes?

A2: Studies comparing polyurethane and nitrile rubber mandrels in the rotary draw bending of SS-304 pipes revealed that mandrel type significantly influences forming forces and wall thickness variations. [] Polyurethane mandrels resulted in higher forming forces compared to nitrile rubber mandrels for the same pipe diameter and bending radius. This difference is attributed to the higher stiffness of polyurethane, leading to increased friction and force required for bending.

Q3: How does the use of Controlled Low Strength Materials (CLSM) as backfill impact the deformation behavior of underground pipes?

A3: Numerical analysis using the PENTAGON FEM program demonstrated that utilizing CLSM as backfill material effectively reduces both ground surface settlement and pipe deformation compared to traditional soil backfill. [] This is particularly beneficial for flexible pipes, where CLSM backfill significantly reduces deformation compared to common soil backfill.

Q4: How can heat pipes be utilized for efficient thermal management in personal computers?

A4: Heat pipes provide a passive and efficient cooling solution for personal computers, especially in high-power systems. [] They can be integrated into heat sinks, lids, and plates to effectively spread heat and improve overall thermal performance. For instance, heat pipe-based remote heat exchanger (RHE) solutions have shown promising results in notebook computers, achieving low thermal resistance between the CPU and the ambient environment.

Q5: How can laser technology be utilized for liquid level measurement in large storage tanks containing corrosive fluids?

A5: Laser-based liquid level measuring devices offer advantages for tanks containing corrosive fluids, especially those requiring insulation. [] By employing laser ranging principles, these devices accurately measure liquid levels without direct contact, ensuring safety and preventing corrosion-related issues.

Q6: What are the key considerations for designing adhesive joints for glass fiber-reinforced pipes?

A6: Designing adhesive joints for these pipes requires a careful consideration of factors like joint geometry, coupler properties, and material compatibility to ensure optimal strength and durability. [] Fracture mechanics analysis, coupled with finite element modeling, can be employed to optimize joint length, coupler thickness, taper slope, and material selection for maximum joint performance.

Q7: How can big data and deep learning be leveraged for efficient condition assessment of wastewater pipelines?

A7: Integrating deep learning algorithms with sewer inspection data offers a promising avenue for enhancing condition assessment of wastewater pipelines. [] Convolutional neural networks (CNNs) can be trained to automatically identify and classify defects from CCTV inspection videos, reducing manual effort and improving the speed and consistency of defect detection.

Q8: What are the potential applications of millimeter-wave dynamic antenna arrays in non-destructive testing of pipes?

A8: Millimeter-wave dynamic antenna arrays offer a novel approach for detecting defects in metallic pipes without requiring image generation. [] By analyzing spatial Fourier-domain responses, these arrays can identify anomalies like cracks and provide valuable information about the pipe's structural integrity.

Q9: What insights can be gained from studying the microbial ecology of sewer infrastructure?

A9: Understanding the microbial communities inhabiting sewer systems can provide valuable insights into public health, antibiotic resistance, and wastewater treatment processes. [] Analyzing these communities can help track the spread of antibiotic-resistant genes, monitor community health through wastewater-based epidemiology, and optimize treatment strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

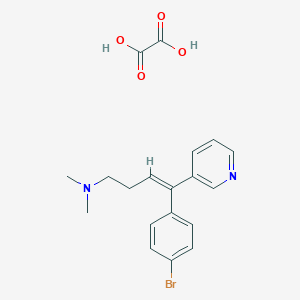

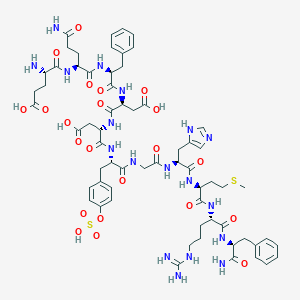

![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmethyl Ester](/img/structure/B44593.png)

![1,2-Dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione](/img/structure/B44598.png)

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)